molecular formula C13H13NO3 B11875779 8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Cat. No.: B11875779
M. Wt: 231.25 g/mol
InChI Key: PIMZPMFFSCUHHF-UHFFFAOYSA-N
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Description

8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry. This compound belongs to the quinolone class, which is recognized for its significant biological and pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid typically involves the condensation of appropriate aniline derivatives with ethyl acetoacetate, followed by cyclization and oxidation steps. One common method includes the use of ethyl acetoacetate and aniline derivatives under acidic conditions to form the quinoline ring .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process may involve multiple purification steps, including recrystallization and chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

8-Ethyl-1-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has been extensively studied for its applications in:

Mechanism of Action

The compound exerts its effects primarily by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

8-ethyl-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-3-8-5-4-6-9-11(8)14(2)7-10(12(9)15)13(16)17/h4-7H,3H2,1-2H3,(H,16,17)

InChI Key

PIMZPMFFSCUHHF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C2C(=CC=C1)C(=O)C(=CN2C)C(=O)O

Origin of Product

United States

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